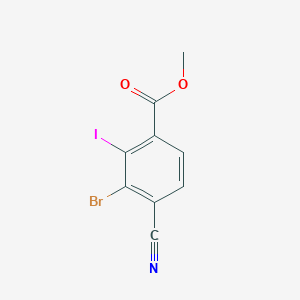
Methyl 3-bromo-4-cyano-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2. This compound is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-cyano-2-iodobenzoate typically involves the esterification of 3-bromo-4-cyano-2-iodobenzoic acid. The esterification process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine or iodine atoms.
Reduction: Methyl 3-amino-4-cyano-2-iodobenzoate.
Oxidation: 3-bromo-4-cyano-2-iodobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-cyano-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as cyano and ester enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-iodobenzoate: Similar structure but lacks the cyano group.
Methyl 3-bromo-4-fluoro-2-iodobenzoate: Contains a fluorine atom instead of a cyano group.
Methyl 3-bromo-2-iodobenzoate: Lacks the cyano group and has a different substitution pattern.
Uniqueness
Methyl 3-bromo-4-cyano-2-iodobenzoate is unique due to the presence of both cyano and halogen groups, which confer distinct reactivity and properties. The cyano group enhances its electrophilicity, while the bromine and iodine atoms provide sites for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H5BrINO2 |
|---|---|
Molecular Weight |
365.95 g/mol |
IUPAC Name |
methyl 3-bromo-4-cyano-2-iodobenzoate |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 |
InChI Key |
HWDWJQPNPDMFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















